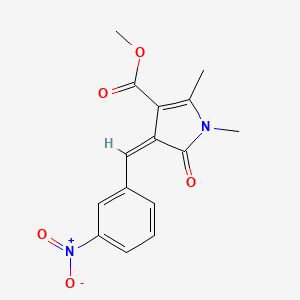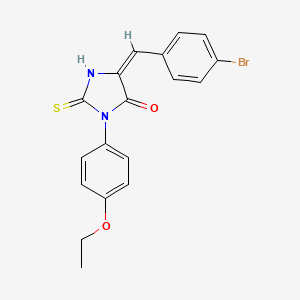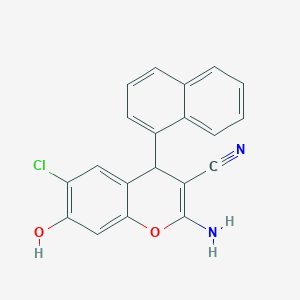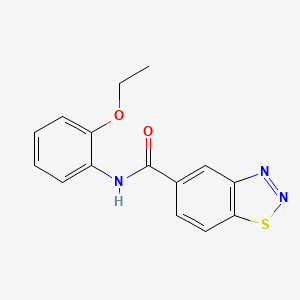![molecular formula C22H16BrClN2O3 B5109013 2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5109013.png)
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, commonly known as BMB-Cl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB-Cl is a synthetic compound that belongs to the family of benzoxazole derivatives. It has been found to have a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of BMB-Cl is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for the survival and proliferation of cancer cells. BMB-Cl has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
BMB-Cl has been found to have a wide range of biochemical and physiological effects. Studies have shown that BMB-Cl can inhibit the growth of various microorganisms, including bacteria and fungi. BMB-Cl has also been found to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMB-Cl in lab experiments is its potent biological activity. BMB-Cl has been found to have a wide range of biological activities, which makes it a versatile tool for studying various cellular pathways. However, one of the limitations of using BMB-Cl in lab experiments is its potential toxicity. BMB-Cl has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BMB-Cl. One of the most promising directions is the development of new cancer therapies based on BMB-Cl. Studies have shown that BMB-Cl has potent anticancer activity, and further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Another future direction is the development of new drugs for the treatment of inflammatory diseases based on BMB-Cl. Studies have shown that BMB-Cl has anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of BMB-Cl involves a series of chemical reactions. The starting materials for the synthesis are 4-bromophenol, 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and the product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BMB-Cl has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMB-Cl is in the field of cancer research. Studies have shown that BMB-Cl has potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMB-Cl has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O3/c1-13-2-9-20-19(10-13)26-22(29-20)14-3-8-17(24)18(11-14)25-21(27)12-28-16-6-4-15(23)5-7-16/h2-11H,12H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZHWGYGDRMLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)

![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
![5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5108976.png)
![N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5108988.png)
![2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5108992.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5108995.png)

![3-methyl-5-{[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109010.png)

![[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5109020.png)